Hantzsch Thiazole Synthesis: This classic method involves reacting α-haloketones with thioureas or thioamides. [ [], [], [] ]
Cyclocondensation Reactions: This approach involves reacting suitable precursors containing the imidazole and thiazole rings or their precursors, followed by ring closure. [ [], [] ]
Molecular Structure Analysis
Planar Structure: The imidazo[2,1-b][1,3]thiazole core likely adopts a predominantly planar conformation, as observed in similar compounds. [ [], [], [] ]
Compound Description: This compound features an imidazo[2,1-b][1,3]thiazole core, similar to the target compound. It also includes a bromo-substituted benzene ring and a hydroxy-substituted benzene ring. []
Relevance: This compound shares the same imidazo[2,1-b][1,3]thiazole core structure with 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide, with variations in the substituents attached to the core.
Compound Description: This compound is structurally similar to the target compound, with a chlorophenyl group attached to the imidazo[2,1-b][1,3]thiazole moiety. []
Relevance: This compound shares the same imidazo[2,1-b][1,3]thiazole core and a 4-chlorophenyl substitution at the 6-position with 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide. The difference lies in the substituent at the 3-position of the core structure.
Compound Description: This compound contains a chlorophenyl group attached to an imidazothiadiazole ring system. []
Relevance: Although structurally distinct from the target compound, this molecule is included due to the presence of the 4-chlorophenyl substituted imidazothiazole moiety, which highlights the recurrence of this specific structural motif in the explored chemical space.
Compound Description: This compound shares the imidazo[2,1-b][1,3]thiazole core with the target compound, but with a methoxyphenyl group attached instead of a chlorophenyl group. []
Relevance: This compound shares the same imidazo[2,1-b][1,3]thiazole core structure with 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide. The primary difference lies in the substituent at the 6-position of the core, with a methoxyphenyl group replacing the chlorophenyl group.
Crystal structures of three 6-aryl-2-(4-chlorobenzyl)-5-[(1H-indol-3-yl)methyl]imidazo[2,1-b][1,3,4]thiadiazoles
Compound Description: This paper discusses three related compounds with a 6-aryl-2-(4-chlorobenzyl)-5-[(1H-indol-3-yl)methyl]imidazo[2,1-b][1,3,4]thiadiazole structure. The aryl group varies among the three compounds, including phenyl, 4-fluorophenyl, and 4-bromophenyl. []
Relevance: These compounds are structurally different from the target compound but fall under the same broad category of imidazothiadiazole derivatives, indicating a shared interest in exploring the structure-activity relationships of this class of compounds.
Compound Description: This compound features a dihydroimidazo[2,1-b][1,3]thiazole moiety with a fluorophenyl group attached, differentiating it from the target compound's imidazo[2,1-b][1,3]thiazole core and chlorophenyl substitution. []
Relevance: This compound shares a similar structure with 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide, but with a dihydroimidazo[2,1-b][1,3]thiazole core and a 4-fluorophenyl substitution instead of a chlorophenyl group.
Compound Description: This research focuses on the synthesis and evaluation of a series of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, including a lead compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, which showed potent cytotoxic activity against the MDA-MB-231 cancer cell line. []
Relevance: This group of compounds shares a high degree of structural similarity with 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide. They all have an imidazo[2,1-b]thiazol-3-yl core, a 6-aryl substituent (with a specific focus on 4-chlorophenyl), and an acetamide linker at the 3-position. The primary difference lies in the N-substituent of the acetamide group, where this study focuses on exploring various N-pyridinyl substitutions.
Compound Description: This study investigates the synthesis and pharmacological properties of a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives, represented by the general structure 2-((6-(aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide. []
Relevance: This group of compounds, while structurally distinct from 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide, are relevant due to the shared imidazothiadiazole core and the presence of a 4-fluorophenyl group, highlighting the exploration of similar pharmacophores and substituents.
Compound Description: This research focuses on the synthesis and antiviral activity of a series of novel 4-thiazolidinone derivatives containing an imidazo[2,1-b]thiazole moiety. One notable compound is 3Propyl-2-[((6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)hydrazono]-5-methyl-4-thiazolidinone, which displayed moderate antiviral activity against various influenza A virus strains. []
Relevance: These compounds are structurally related to 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide due to the presence of the shared 6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl moiety. They demonstrate the exploration of diverse chemical modifications around this core structure to target different biological activities.
Compound Description: This study describes the synthesis and evaluation of new hydrazinecarbothioamides and 4-thiazolidinones containing an imidazo[2,1-b]thiazole moiety as potential aldose reductase inhibitors. []
Relevance: While not directly mentioning the target compound, this study explores the structure-activity relationship of compounds with an imidazo[2,1-b]thiazole moiety, highlighting the importance of this core in medicinal chemistry and drug discovery.
Compound Description: This compound is a complex spirocyclic molecule containing a dihydroimidazo[2,1-b]thiazole moiety. []
Relevance: This compound is structurally different from the target compound. It is included to highlight the diverse applications of imidazothiazole derivatives in synthetic chemistry.
Compound Description: This study focuses on a complex spirocyclic molecule containing a benzimidazo[2,1-b]thiazole moiety. []
Relevance: While structurally distinct from the target compound, this molecule is included as it also contains a halogenated phenyl ring (2-chlorophenyl) attached to a bicyclic system incorporating a thiazole ring, further emphasizing the significance of these structural features in medicinal chemistry research.
Compound Description: This paper explores the synthesis and antimicrobial activity of various heterocyclic derivatives, including hydrazinecarbothioamides, 1,2,4-triazoles, and 1,3,4-thiadiazoles. []
Relevance: While not mentioning the target compound directly, this research is included because it highlights the development of structurally related heterocyclic compounds and their potential for antimicrobial applications.
Compound Description: This study focuses on the synthesis and biological evaluation of a diverse range of 1,3-thiazole derivatives, particularly N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide and methyl 2-(2-(2-(substituted)acetamido)thiazol-4-yl)acetate derivatives. []
Relevance: While structurally diverse, this study emphasizes the importance of 1,3-thiazole derivatives in medicinal chemistry, similar to the 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide, which also incorporates a thiazole ring in its structure.
Compound Description: This paper discusses the discovery of new anti-HIV-1 compounds, including N-[4-ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1‐b][1,3]thiazol‐6‐yl)acetamide. []
Relevance: This compound shares a similar core structure (imidazo[2,1-b][1,3]thiazole) with 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide, suggesting a potential common pharmacophore for antiviral activity.
Compound Description: This study describes the discovery and structural characterization of a potent IDO1 inhibitor, 1-(4-cyanophenyl)-3-(3-(cyclopropylethynyl)imidazo[2,1-b]thiazol-5-yl)thiourea (compound 47). []
Relevance: While structurally distinct from the target compound, this study underscores the significance of exploring various substituents and modifications on the imidazo[2,1-b]thiazole core, emphasizing its potential in targeting IDO1 for therapeutic intervention.
Compound Description: Similar to the previous entry, this study also focuses on the IDO1 inhibitory activity of imidazothiazole derivatives, specifically highlighting the role of sulfur-aromatic interactions in enhancing their potency. []
Relevance: This research aligns with the previous finding and further strengthens the significance of the imidazothiazole scaffold in designing potent IDO1 inhibitors, which may share a similar mechanism of action with 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide.
Compound Description: This paper investigates the properties of human CAR inverse agonists, including 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO). []
Relevance: This paper directly mentions 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO), a compound closely related to 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide, as a human CAR inverse agonist. It underscores the relevance of the 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole moiety in modulating CAR activity.
Compound Description: This research focuses on the metabolic profile of venetoclax, a Bcl-2 inhibitor. []
Relevance: While not directly related to the target compound, this paper is mentioned because it investigates the metabolic pathways of a drug containing a piperazine ring, a structural feature also present in 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide.
Cefepime Hydrochloride
Compound Description: This entry describes Cefepime Hydrochloride, a cephalosporin antibiotic. []
Relevance: Although not directly related to the target compound, this entry is included as it highlights a pharmaceutical compound with a 1,3-thiazole ring, illustrating the broad application of this heterocycle in medicinal chemistry.
Compound Description: This study investigates the binding sites of GPR18 antagonists, including (Z)-2-(3((4-chlorobenzyl)oxy)benzylidene)-3-methylene-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazine. []
Relevance: While structurally different from the target compound, this paper is included as the antagonist mentioned contains a chlorobenzyl group attached to a bicyclic system incorporating a thiazole ring, similar to the target compound, highlighting the recurrence of these structural motifs in medicinal chemistry and their potential interaction with GPCRs.
Compound Description: This patent describes a series of compounds as apoptosis-inducing agents. []
Relevance: Although the specific structures mentioned in this patent are not directly related to the target compound, the patent highlights the development of apoptosis-inducing agents, a potential area of research overlap, considering the reported biological activities of structurally similar compounds.
Compound Description: This study focuses on the development of fluorescent probes for chemokine receptors CXCR4 and ACKR3. One example is (6,6-dimethyl-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)methyl(E)-N-cyclohexyl-N'-((1r,4r)-4-(6-(2-(4-((E)-2-(5,5-difluoro-7-(thiophen-2-yl)-5H-4λ4,5λ4-dipyrrolo[1,2-c:2',1'f][1,3,2]diazaborinin-3-yl)vinyl)phenoxy)acetamido)hexanamido)cyclo-hexyl)carbamimidothioate. []
Relevance: While not directly mentioning the target compound, this study highlights the use of a fluorescently labeled imidazo[2,1-b]thiazole derivative, demonstrating the versatility of this scaffold for developing chemical probes.
Compound Description: This patent focuses on compounds as Fab I inhibitors. []
Relevance: This patent is included as it also explores the structure-activity relationship of compounds containing a thiophene ring, a structural motif present in 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide.
selective herbicides based heteroaryloxy acetamides
Compound Description: This patent focuses on the use of heteroaryloxy acetamides as selective herbicides. []
Relevance: This patent is relevant due to its focus on heteroaryloxy acetamides, a class of compounds structurally related to 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide.
Compound Description: This chapter reviews various thiazole-based heterocycles and their biological activities. []
Relevance: This chapter provides a comprehensive overview of thiazole-containing compounds, including imidazo[2,1-b]thiazoles, which are structurally related to 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide.
Compound Description: This paper focuses on synthesizing new imidazo[2,1-b][1,3]thiazole derivatives. []
Relevance: This study is directly related to 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide as it focuses on synthesizing new compounds with the same core imidazo[2,1-b][1,3]thiazole structure.
Compound Description: This study investigates cyclocondensation reactions with 1,3-binucleophilic reagents. []
Relevance: While not directly mentioning the target compound, this study is relevant as it involves the chemistry of 1,3-binucleophilic reagents, which are important for synthesizing heterocyclic compounds like 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.